molecular formula C105H160N36O21S4 B1151386 Rho-Conotoxin-TIA

Rho-Conotoxin-TIA

Cat. No.: B1151386
M. Wt: 2390.90 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Rho-Conotoxin-TIA is a biologically active peptide isolated from the venom of the fish-hunting marine cone snail Conus tulipa . As a selective antagonist of α1-adrenoreceptors (AR), it has become a valuable pharmacological tool for distinguishing between receptor subtypes in experimental settings . Its unique mechanism of action provides a distinct advantage for receptor characterization studies. The research value of this compound lies in its subtype-selective and mixed-mode inhibition. It acts as a non-competitive allosteric antagonist at the α1B-adrenoreceptor , binding to the receptor's extracellular surface to inhibit agonist signaling . In contrast, it functions as a competitive inhibitor at the α1A- and α1D-adrenoreceptor subtypes . This differential interaction is a key feature for researchers investigating adrenergic receptor pharmacology and allosteric modulation of G Protein-Coupled Receptors (GPCRs) . The peptide exhibits approximately 10-fold selectivity for the human α1B-AR (IC50 = 2 nM) over the α1A- (IC50 = 18 nM) and α1D- (IC50 = 25 nM) subtypes . Key Research Applications: • Profiling and distinguishing α1-adrenoreceptor subtypes in native tissues . • Studying allosteric inhibition mechanisms of Class A GPCRs . • Investigating the structure-activity relationships of peptide-receptor interactions . • Fundamental research into the regulation of cytosolic Ca2+ concentration mediated by α1-ARs . Structural Insights: The peptide's 19-amino acid sequence is stabilized by two disulfide bonds (Cys5-Cys11 and Cys6-Cys19) and features a C-terminal amidation . Structure-activity studies have identified Arg4 as the most critical residue for its biological activity . This refined structure enables high-affinity binding and resistance to proteolytic degradation, making it a stable and potent research tool. This product is supplied as a white lyophilized solid with a purity of >95% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C105H160N36O21S4

Molecular Weight

2390.90 Da

Appearance

White lyophilized solidPurity rate: > 95 %AA sequence: Phe-Asn-Trp-Arg-Cys5-Cys6-Leu-Ile-Pro-Ala-Cys11-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys19-NH2Disulfide bonds: Cys5-Cys11 and Cys6-Cys19Length (aa): 19

Origin of Product

United States

Discovery, Isolation, and Initial Characterization Methodologies

Bioprospecting and Source Organism: Conus tulipa Venom as the Origin of Rho-Conotoxin-TIA

This compound is a peptide neurotoxin originally identified and sourced from the venom of the fish-hunting marine cone snail, Conus tulipa. smartox-biotech.commayflowerbio.comguidetopharmacology.org Cone snails are predatory marine mollusks that have evolved a sophisticated envenomation apparatus to capture prey and for defense. nih.gov The venom of a single cone snail is a complex mixture containing hundreds of unique, disulfide-rich peptides known as conotoxins. researchcommons.org These peptides have been refined through evolution to be highly potent and selective for a vast array of neurological targets, such as ion channels and receptors, making them a rich source for neuropharmacological research and drug discovery. researchcommons.orgnih.gov Conus tulipa, in particular, employs a net-hunting strategy to prey on fish, and its venom contains a specialized cocktail of toxins, including this compound, to rapidly immobilize its fast-moving prey. nih.gov The discovery of this compound is a direct result of bioprospecting efforts focused on these venomous marine organisms, which continue to be a valuable resource for identifying novel bioactive compounds. nih.gov

Chromatographic and Spectroscopic Approaches for this compound Isolation

The traditional method for isolating conotoxins like this compound from cone snail venom is a multi-step process reliant on bioanalytical techniques. nih.gov The process begins with the dissection of the venom duct from collected specimens of Conus tulipa to obtain the crude venom. nih.govnih.gov Given the small quantities of venom obtainable from each snail, pooling venom from multiple individuals is often necessary. nih.gov

The initial step involves separating the complex mixture of peptides in the crude venom. This is typically achieved through High-Performance Liquid Chromatography (HPLC) , a powerful chromatographic technique that separates components based on their physicochemical properties, such as size, charge, and hydrophobicity. The crude venom is fractionated, and the activity of each fraction is tested to guide further purification.

Once a pure peptide is isolated, its primary structure is determined using spectroscopic methods. Mass Spectrometry (MS) is employed to ascertain the precise molecular weight of the peptide. nih.govuniprot.org To determine the amino acid sequence, tandem mass spectrometry (MS/MS) is often used in a technique known as peptide sequencing. This combination of chromatography for purification and mass spectrometry for structural analysis is fundamental to the characterization of novel conopeptides from their natural source. nih.gov

Methodologies for Initial Biochemical Profiling of this compound

Following isolation, the initial biochemical profiling of this compound involves a series of assays to determine its molecular target and pharmacological activity. Research has identified it as a selective antagonist of α1-adrenoceptors. smartox-biotech.commayflowerbio.com The specific methodologies used to establish this profile include:

Radioligand Binding Assays : These assays measure the ability of the toxin to compete with a radiolabeled ligand for binding to specific receptor subtypes. For this compound, assays using [¹²⁵I]HEAT were performed on membranes from cells (like HEK293 cells) engineered to express individual human α1-adrenoceptor subtypes (α1A, α1B, and α1D). smartox-biotech.comnih.gov These experiments determined the binding affinity and selectivity of the toxin, revealing its higher potency for the α1B subtype. smartox-biotech.com The results showed that this compound decreased the number of binding sites (Bmax) for the α1B subtype, characteristic of a non-competitive interaction, while it affected the binding affinity (KD) for the α1A and α1D subtypes, indicating competitive inhibition. nih.gov

Functional Assays : To understand how the toxin affects receptor function, various functional assays are employed.

Calcium Mobilization Assays : The effect of this compound on α1-adrenoceptor-mediated increases in cytosolic Ca²⁺ concentration triggered by norepinephrine (B1679862) was measured in isolated tissues, such as the rat vas deferens. smartox-biotech.commedchemexpress.com

Inositol (B14025) Phosphate (B84403) Formation Assays : In cell lines (e.g., HEK293) expressing specific human α1-adrenoceptor subtypes, the impact of this compound on norepinephrine-stimulated production of inositol phosphates (a downstream signaling molecule) was quantified. smartox-biotech.com This confirmed that the toxin reduced the maximal response at α1B-adrenoceptors (non-competitive antagonism) but competitively inhibited responses at α1A- and α1D-adrenoceptors. smartox-biotech.com

These profiling methods collectively provided a detailed initial characterization of this compound as a subtype-selective α1-adrenoceptor antagonist with a unique mixed competitive and non-competitive mechanism of action. smartox-biotech.comnih.gov

Table 1: Inhibitory Concentration (IC₅₀) of this compound at Human α₁-Adrenoceptor Subtypes Data from radioligand binding assays.

Receptor SubtypeIC₅₀ Value
Human α₁ₐ-AR18 nM
Human α₁ₑ-AR2 nM
Human α₁ₑ-AR25 nM

Advances in 'Omics-Based Discovery of Conotoxins Relevant to this compound

While traditional biochemical methods have been successful, the discovery of conotoxins has been significantly accelerated by the advent of 'omics' technologies. nih.govnih.gov These high-throughput approaches have shifted the paradigm from laborious, activity-guided fractionation to a more efficient, sequence-driven discovery pipeline. researchcommons.orgresearchgate.net

Transcriptomics : This involves the large-scale sequencing of messenger RNA (mRNA) from the cone snail's venom duct. nih.govmdpi.com By analyzing the transcriptome of Conus tulipa, researchers can identify the precursor gene sequences for a vast number of conotoxins, including this compound and its variants, without needing to purify each peptide individually. nih.gov A transcriptomic analysis of two C. tulipa specimens identified 15 precursors for this compound in one and two in the other, highlighting the diversity even within the same species. nih.gov

Proteomics : This approach focuses on the global identification of proteins and peptides present in the crude venom. nih.gov Using advanced mass spectrometry, the peptide components of the venom are identified and sequenced. This proteomic data can then be cross-referenced with transcriptomic data to confirm the expression of predicted conotoxin precursors and identify post-translational modifications, which are common in conotoxins and crucial for their biological activity. researchcommons.orgnih.gov

This integrated "venomics" approach, combining transcriptomics and proteomics, provides a comprehensive snapshot of the venom composition. researchcommons.orgnih.gov It has proven invaluable for the rapid discovery of novel conopeptide sequences and for understanding the diversity and evolution of conotoxins, moving the field beyond the limitations of traditional, slow-paced purification methods. researchgate.netmdpi.com

Molecular Structure and Conformational Dynamics of Rho Conotoxin Tia

Primary Amino Acid Sequence Analysis and Determinants of Rho-Conotoxin-TIA Identity

This compound is a 19-amino acid peptide, originally isolated from the venom of the fish-hunting cone snail, Conus tulipa. smartox-biotech.com The peptide is C-terminally amidated. uniprot.org Its specific sequence is fundamental to its identity and function as a selective antagonist of α1-adrenoceptors. smartox-biotech.commayflowerbio.com

The primary sequence of this compound is as follows:

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1PhenylalanineF
2AsparagineN
3TryptophanW
4ArginineR
5CysteineC
6CysteineC
7LeucineL
8IsoleucineI
9ProlineP
10Alanine (B10760859)A
11CysteineC
12ArginineR
13ArginineR
14AsparagineN
15HistidineH
16LysineK
17LysineK
18PhenylalanineF
19CysteineC
The C-terminus is amidated.

Structure-activity relationship studies have identified several key residues that are critical determinants of this compound's biological activity. The most important residue for its activity is Arginine at position 4 (Arg4). smartox-biotech.commayflowerbio.com Alanine-scanning mutagenesis studies, where specific amino acids are replaced with alanine, confirmed the critical role of Arg4 and revealed a cluster of other residues in its vicinity that also contribute to the peptide's potency. smartox-biotech.comnih.gov N-terminally truncated analogs showed significantly reduced activity, particularly upon the removal of Arg4. smartox-biotech.comnih.gov

Furthermore, docking simulations and mutagenesis studies have highlighted the importance of Tryptophan at position 3 (Trp3) and Asparagine at position 2 (Asn2) in forming key interactions with the receptor. nih.govrcsb.org Specifically, Isoleucine at position 8 (Ile8) has been identified as a critical residue for the noncompetitive mechanism of inhibition at α1B-adrenoceptors; its mutation to alanine converts the peptide into a competitive inhibitor. smartox-biotech.com

Disulfide Bridge Mapping and Tertiary Structure Elucidation of this compound

The tertiary structure of this compound is stabilized by two crucial disulfide bonds. These covalent linkages between cysteine residues create a constrained and stable three-dimensional conformation, which is essential for its biological function. researchgate.netnih.gov The disulfide connectivity pattern is a defining feature of the molecule. smartox-biotech.commayflowerbio.com

The specific disulfide bridges in this compound are:

Cysteine Residue 1Cysteine Residue 2
Cys5Cys11
Cys6Cys19

This arrangement of disulfide bonds gives this compound a tertiary folding pattern that is generally similar to that of α-conotoxins. kau.edu.sacanterbury.ac.uk However, it is important to note that conotoxins with similar cysteine frameworks can exhibit different disulfide connectivity, leading to vastly different structures and functions. researchgate.netnih.gov For instance, while this compound and the α-conotoxin EpI share a similar cysteine framework (Framework I), their distinct disulfide bond connectivity places them in different pharmacological families with unique structural and functional properties. researchgate.netnih.govresearchgate.net The tight packing provided by these multiple disulfide bonds significantly influences the structural definition and stability of the toxin. nih.gov

Application of Advanced Structural Biology Techniques in this compound Studies

The three-dimensional structure of this compound and its interaction with its target receptor have been investigated using a combination of sophisticated structural biology techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

The high-resolution solution structure of this compound was determined using Nuclear Magnetic Resonance (NMR) spectroscopy. uniprot.orgrcsb.orgebi.ac.uk This technique is particularly well-suited for studying the structure of small peptides like conotoxins in a solution environment, which mimics their physiological state. canterbury.ac.uknih.gov For this compound, two-dimensional NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), were conducted on a 600 MHz spectrometer to gather data on through-bond and through-space proton proximities. nih.gov The initial structures were calculated using this data, and subsequent refinement was performed using restrained Cartesian molecular dynamics in explicit water to produce a precise ensemble of structures. nih.govpdbj.org The resulting structural information has been deposited in the Protein Data Bank (PDB) under the accession code 2lr9. rcsb.orgebi.ac.uk

X-ray Crystallography for Ligand-Receptor Complex Analysis (Indirect Relevance)

While a direct co-crystal structure of this compound bound to its α1B-adrenoceptor target has not been reported, X-ray crystallography has played a crucial, albeit indirect, role in understanding this interaction. nih.gov The study of large membrane proteins like G-protein coupled receptors (GPCRs) via crystallography is notoriously challenging. uq.edu.au To overcome this, researchers used the existing high-resolution crystal structure of a related GPCR, the turkey β1-adrenergic receptor, as a template. nih.govrcsb.org This crystal structure provided the architectural blueprint to build a high-fidelity homology model of the α1B-adrenoceptor, the specific target of this compound. nih.gov The use of X-ray data from a homologous protein was therefore essential for creating a structurally accurate model of the receptor for further analysis. nih.gov

Integration of NMR and X-ray Data for Comprehensive Structural Insight

A comprehensive understanding of the this compound binding mechanism was achieved by integrating the high-resolution NMR data of the peptide with the homology model of the receptor derived from X-ray crystallography data. nih.govkau.edu.sa This powerful combined approach allowed for detailed molecular docking simulations. nih.govrcsb.org By using the refined NMR structure of this compound (PDB: 2lr9) and docking it into the α1B-adrenoceptor homology model, researchers could predict the binding mode and identify the specific residues on the extracellular surface (ECS) of the receptor that interact with the toxin. nih.gov This integrated strategy confirmed that the binding is dominated by interactions such as a salt bridge and cation-π stacking involving Arg-4 of the toxin and a T-stacking interaction involving Trp-3. nih.govrcsb.org This provides a detailed view of the allosteric inhibitor pharmacophore and a structural basis for its mechanism of action. rcsb.org

Conformational Flexibility and Dynamics of this compound and its Analogs

While the disulfide bonds provide a stable and relatively rigid scaffold, the conformational flexibility and dynamics of this compound are crucial for its interaction with its target. nih.gov The molecule is not a static entity but possesses inherent flexibility that facilitates binding.

The importance of specific conformations is also highlighted by studies of this compound analogs. N-terminally truncated analogs exhibit a steep decline in activity, indicating that the full-length peptide is required to adopt the correct bioactive conformation for optimal receptor engagement. nih.gov Furthermore, the I8A analog, which switches the peptide from a noncompetitive to a competitive inhibitor, underscores how a single amino acid change can alter the conformational or dynamic properties of the peptide-receptor complex, thereby changing its functional effect. smartox-biotech.com This extreme sequence diversity and conformational flexibility are key features that complicate the prediction of bioactivity from sequence alone. nih.gov

Molecular Targets and Mechanisms of Action of Rho Conotoxin Tia

Identification and Subtype Specificity of α1-Adrenoreceptors as Primary Targets

Initial studies identified α1-adrenoceptors as the primary molecular targets for ρ-TIA. kau.edu.saresearchgate.net This conotoxin selectively acts on α1-adrenoceptors and does not affect α2-adrenoceptors, calcium or sodium channels, or nicotinic acetylcholine (B1216132) or muscarinic receptors. kau.edu.sacanterbury.ac.uk Further investigations revealed that ρ-TIA exhibits distinct interactions with the three subtypes of the α1-adrenoceptor family. smartox-biotech.commybiosource.comresearchgate.netmayflowerbio.com

Interactions with α1A-, α1B-, and α1D-Adrenoreceptor Subtypes

Detailed pharmacological assays have demonstrated that ρ-TIA interacts differently with each of the α1-adrenoreceptor subtypes: α1A, α1B, and α1D. smartox-biotech.com Radioligand binding assays have shown that ρ-TIA has a notable preference for the human α1B-adrenoreceptor, exhibiting a 10-fold higher selectivity for this subtype over the α1A- and α1D-adrenoreceptors. smartox-biotech.com

The inhibitory concentration (IC50) values further quantify this selectivity. For the inhibition of ¹²⁵I-BE binding, the IC50 values for ρ-TIA are:

18 nM for human α1A-AR

2 nM for human α1B-AR

25 nM for human α1D-AR smartox-biotech.com

These values clearly indicate a greater potency of ρ-TIA at the α1B-adrenoreceptor subtype.

Detailed Molecular Interactions and Binding Kinetics of Rho-Conotoxin-TIA

The interaction of ρ-TIA with α1-adrenoreceptor subtypes is complex, involving different modes of antagonism and specific molecular contacts.

Competitive and Non-Competitive Antagonism at α1-Adrenoreceptor Subtypes

A key finding is that ρ-TIA exhibits different mechanisms of antagonism depending on the α1-adrenoreceptor subtype. It acts as a competitive antagonist at the α1A- and α1D-adrenoreceptors. smartox-biotech.commayflowerbio.com This is supported by observations that at these subtypes, ρ-TIA decreases the affinity (KD) of the receptor for its ligand without changing the maximum number of binding sites (Bmax). researchgate.net

In contrast, ρ-TIA acts as a non-competitive antagonist at the α1B-adrenoreceptor. smartox-biotech.commayflowerbio.com This is evidenced by a decrease in the Bmax for the human α1B-AR without a change in the receptor's affinity (KD). smartox-biotech.comresearchgate.net Furthermore, while ρ-TIA does not affect the association rate of ligands like [³H]prazosin to the α1B-adrenoreceptor, it increases the dissociation rate, which is characteristic of non-competitive antagonism. smartox-biotech.com This non-competitive inhibition at the α1B-AR is reversible with washing. smartox-biotech.com

Allosteric Modulation by this compound on α1B-Adrenoreceptors

The non-competitive antagonism of ρ-TIA at the α1B-adrenoreceptor is a result of allosteric modulation . smartox-biotech.comproteopedia.org This means that ρ-TIA binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov This allosteric binding site is located on the extracellular surface of the α1B-adrenoceptor. proteopedia.orgnih.gov The interaction of ρ-TIA with this allosteric site induces a conformational change in the receptor that inhibits its function. nih.gov This unique allosteric antagonism may provide a basis for developing highly subtype-selective inhibitors. smartox-biotech.com

Identification of Key Binding Residues within this compound (e.g., Arg4, Trp3)

Structure-activity relationship studies have identified several amino acid residues within the ρ-TIA peptide that are crucial for its binding and activity. Alanine-scanning mutagenesis has confirmed that Arginine-4 (Arg4) is the most important residue for the activity of ρ-TIA. smartox-biotech.commayflowerbio.com N-terminally truncated analogs of ρ-TIA showed a significant decrease in activity upon the removal of this fourth residue. smartox-biotech.com

Other key residues involved in the high-affinity interaction with the α1B-receptor include Tryptophan-3 (Trp3) . proteopedia.orgnih.gov Docking studies have revealed a T-stacking-π interaction between Trp3 of ρ-TIA and Phe-330 on the receptor. proteopedia.orgnih.gov Additionally, residues such as Asn2, Leu7, and Ile8 have also been implicated in the binding to the α1B receptor. scispace.com Interestingly, mutating Isoleucine-8 to Alanine (B10760859) (I8A) not only reduced the potency of ρ-TIA at the α1B-AR but also shifted its mechanism from non-competitive to competitive inhibition. smartox-biotech.comresearchgate.net

Mapping of Receptor Extracellular Surface Residues Involved in this compound Binding

Research has successfully identified specific residues on the extracellular surface (ECS) of the α1B-adrenoceptor that form the binding site for ρ-TIA. proteopedia.org These residues are located at the base of extracellular loop 3 (ECL3) and on transmembrane helices 6 (TMH6) and 7 (TMH7). proteopedia.orgnih.gov

Molecular docking simulations and mutational studies have identified 14 residues on the ECS of the α1B-AR that influence ρ-TIA binding. proteopedia.orgnih.gov The dominant interactions include:

A salt bridge and a cation-π interaction between Arg4 of ρ-TIA and Asp-327 and Phe-330 of the receptor, respectively. proteopedia.orgnih.gov

A T-stacking-π interaction between Trp3 of ρ-TIA and Phe-330 of the receptor. proteopedia.orgnih.gov

Furthermore, water-bridging hydrogen bonds have been identified between:

Asn-2 of ρ-TIA and Val-197 of the receptor. proteopedia.orgnih.gov

Trp-3 of ρ-TIA and Ser-318 of the receptor. proteopedia.orgnih.gov

The positively charged N-terminus of ρ-TIA and Glu-186 of the receptor. proteopedia.orgnih.gov

These findings provide a detailed map of the allosteric binding site for ρ-TIA on the α1B-adrenoceptor, offering valuable insights for the design of novel allosteric modulators. nih.gov

Electrophysiological and Signal Transduction Studies of this compound Activity

Effects on Intracellular Calcium Concentration in Target Cells

This compound exerts a significant inhibitory effect on the increase of intracellular calcium (Ca2+) concentrations in target cells. smartox-biotech.com In isolated rat vas deferens, this conotoxin effectively blocks the rise in cytosolic Ca2+ that is normally triggered by norepinephrine (B1679862), a key activator of α1-adrenoceptors. smartox-biotech.com It is important to note that this inhibitory action is specific to α1-adrenoceptor-mediated pathways, as this compound does not interfere with responses mediated by presynaptic α2-adrenoceptors. smartox-biotech.comcanterbury.ac.uk This specificity underscores the toxin's precise molecular targeting.

The inhibition of norepinephrine-induced Ca2+ influx highlights the toxin's ability to interfere with a critical step in the signal transduction pathway of α1-adrenoceptors. medchemexpress.com These receptors, upon activation, typically initiate a cascade leading to the release of intracellular calcium stores, a fundamental process in cellular signaling and physiological responses such as muscle contraction.

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

This compound's mechanism of action is centered on its interaction with G protein-coupled receptors (GPCRs), specifically the α1-adrenergic receptor subtypes. nih.govkau.edu.sanih.gov It demonstrates a complex and subtype-selective modulation of these receptors. smartox-biotech.commedchemexpress.com

Research has shown that this compound acts as a non-competitive antagonist at the human α1B-adrenoceptor. smartox-biotech.commedchemexpress.com This is evidenced by its ability to reduce the maximal response to norepinephrine-stimulated inositol (B14025) phosphate (B84403) formation in cells expressing this receptor subtype. smartox-biotech.com In contrast, it behaves as a competitive inhibitor at the α1A- and α1D-adrenoceptor subtypes. smartox-biotech.commedchemexpress.com This dual mode of inhibition, depending on the receptor subtype, is a distinguishing feature of its pharmacological profile.

Further studies have revealed that the interaction of this compound with the α1B-adrenoceptor is allosteric, meaning it binds to a site on the receptor that is distinct from the primary agonist binding site. smartox-biotech.com This is supported by the finding that while it doesn't affect the rate at which the radioligand [3H]prazosin binds to the α1B-adrenoceptor, it does increase the rate at which it dissociates. smartox-biotech.com The isoleucine-8 residue of this compound has been identified as a critical component for this non-competitive inhibition at the α1B-adrenoceptor. smartox-biotech.com

The table below summarizes the inhibitory constants (IC50) of this compound for the different human α1-adrenoceptor subtypes, illustrating its higher potency for the α1B subtype.

Receptor SubtypeIC50 (nM)
Human α1A-AR18
Human α1B-AR2
Human α1D-AR25
Data sourced from radioligand binding assays using [125I]HEAT. smartox-biotech.com

Comparative Analysis of this compound Mechanism with Other Conotoxin Families

The mechanism of this compound sets it apart from other conotoxin families, which are known for their diverse range of molecular targets. nih.gov While many conotoxins target ion channels, this compound is a notable example of a conotoxin that specifically targets a GPCR. nih.govkau.edu.sanih.gov

Here's a comparative look at this compound and other prominent conotoxin families:

α-Conotoxins: These peptides are well-known antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. canterbury.ac.ukt3db.ca Although this compound shares a similar cysteine framework (Framework I) with α-conotoxins, their pharmacological targets are fundamentally different. canterbury.ac.ukmybiosource.commdpi.com This highlights how subtle structural variations can lead to vastly different biological activities.

ω-Conotoxins: This family of conotoxins targets voltage-gated calcium channels (VGCCs), playing a crucial role in neurotransmitter release. canterbury.ac.ukkau.edu.sa Ziconotide, a synthetic version of an ω-conotoxin, is a clinically approved analgesic. canterbury.ac.ukkau.edu.sa Unlike this compound, which modulates GPCR signaling, ω-conotoxins directly block ion channel function.

μ-Conotoxins: These toxins are potent blockers of voltage-gated sodium channels (VGSCs), primarily in muscle cells, leading to paralysis in prey. t3db.ca Their mechanism is a direct blockade of ion flux, contrasting with the allosteric modulation of a GPCR by this compound.

χ-Conotoxins: This family targets the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine. canterbury.ac.uk While both Rho-conotoxins and χ-conotoxins interact with the noradrenergic system, they do so at different points: this compound at the receptor level and χ-conotoxins at the transporter level. canterbury.ac.uk

The following table provides a comparative overview of the molecular targets of different conotoxin families:

Conotoxin FamilyPrimary Molecular Target
Rho-conotoxin (TIA) α1-Adrenoceptors (GPCR) nih.govvliz.be
α-ConotoxinsNicotinic Acetylcholine Receptors (nAChRs) t3db.camdpi.com
ω-ConotoxinsVoltage-Gated Calcium Channels (VGCCs) canterbury.ac.ukmdpi.com
μ-ConotoxinsVoltage-Gated Sodium Channels (VGSCs) t3db.ca
χ-ConotoxinsNorepinephrine Transporter (NET) canterbury.ac.ukmdpi.com

Structure Activity Relationship Sar Studies of Rho Conotoxin Tia

Design and Synthesis of Rho-Conotoxin-TIA Analogs for SAR Probing

To investigate the SAR of ρ-conotoxin-TIA, various analogs have been designed and chemically synthesized. nih.gov A common method for producing these peptides is solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on an automated synthesizer. nih.gov This technique allows for the precise, sequential addition of amino acids to build the desired peptide chain. nih.gov For the synthesis of ρ-TIA and its analogs, which are peptide amides, a Rink amide resin is often employed. nih.gov The process involves coupling Fmoc-protected amino acids to the resin, followed by deprotection to allow the next amino acid to be added. nih.gov

After the linear peptide is assembled, the crucial step of forming the correct disulfide bonds is undertaken. For ρ-conotoxin-TIA, which has a cysteine framework of I-III and II-IV, a two-step oxidation process is typically used to ensure the correct connectivity. scichina.com This directed disulfide bond formation is essential for the peptide to adopt its native, biologically active three-dimensional structure. scichina.com The purity and molecular mass of the synthesized linear and folded peptides are confirmed using techniques like mass spectrometry. scichina.com

Mutagenesis and Truncation Strategies for Identifying Critical Residues

Systematic mutagenesis and truncation strategies have been instrumental in pinpointing the key amino acid residues responsible for the activity of ρ-conotoxin-TIA. smartox-biotech.comnih.gov

Alanine (B10760859) Scanning Mutagenesis: A powerful technique known as an "alanine walk" or alanine-scanning mutagenesis has been extensively used. smartox-biotech.comnih.gov In this approach, each amino acid residue in the ρ-conotoxin-TIA sequence is systematically replaced with an alanine. The resulting analogs are then tested for their ability to bind to and inhibit the α1-adrenoceptors. By comparing the activity of the alanine-substituted analog to the wild-type peptide, the importance of the original residue's side chain can be inferred. A significant drop in activity upon substitution indicates that the original residue is critical for the peptide's function. smartox-biotech.comnih.gov

Studies have revealed that Arginine at position 4 (Arg4) is a crucial residue for the potency of ρ-conotoxin-TIA. smartox-biotech.comnih.gov An alanine walk confirmed the importance of Arg4 and also identified a cluster of other residues around it that contribute to the peptide's activity. smartox-biotech.comnih.gov

Truncation Analysis: N-terminal truncation involves creating a series of analogs where amino acids are sequentially removed from the N-terminus of the peptide. These truncated peptides are then evaluated for their biological activity. Research has shown that N-terminally truncated versions of ρ-TIA are less active than the full-length peptide. nih.gov A significant decrease in activity was observed when the fourth residue, Arg4, was removed, further highlighting its critical role. nih.gov These findings suggest that the N-terminal region of ρ-conotoxin-TIA is vital for its interaction with the receptor. nih.gov

Impact of Amino Acid Substitutions and Modifications on this compound Potency and Selectivity

The strategic substitution and modification of amino acids in ρ-conotoxin-TIA have provided valuable insights into its potency and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, and α1D). smartox-biotech.comnih.gov

Radioligand binding assays have demonstrated that wild-type ρ-TIA exhibits a 10-fold selectivity for the human α1B-adrenoceptor over the α1A and α1D subtypes. smartox-biotech.comnih.gov Alanine-scanning mutagenesis has been a key tool in exploring how individual residues contribute to this selectivity. smartox-biotech.comnih.gov

Key findings from these studies include:

Isoleucine at position 8 (Ile8): Replacing Ile8 with alanine (I8A) resulted in a slight decrease in potency at the α1B-adrenoceptor. smartox-biotech.comnih.gov More significantly, this substitution altered the mechanism of inhibition from noncompetitive to competitive. smartox-biotech.comnih.gov This indicates that Ile8 is critical for the noncompetitive inhibitory action of ρ-TIA at the α1B-adrenoceptor. smartox-biotech.comnih.gov

Phenylalanine at position 18 (Phe18): Substituting Phe18 with alanine (F18A) or asparagine (F18N) led to an increased selectivity for the α1B-adrenoceptor. smartox-biotech.comnih.govscispace.com This suggests that modifications at this position can fine-tune the peptide's preference for a specific receptor subtype. scispace.com

These findings underscore the principle that even single amino acid changes can have a profound impact on both the potency and the subtype selectivity of ρ-conotoxin-TIA.

Below is an interactive data table summarizing the effects of specific amino acid substitutions on the activity of ρ-conotoxin-TIA at α1-adrenoceptor subtypes.

Original Residue Substitution Effect on Potency (α1B-AR) Effect on Selectivity (for α1B-AR) Change in Inhibition Mechanism Reference
Ile8I8ASlightly reducedNot specifiedChanged from noncompetitive to competitive smartox-biotech.comnih.gov
Phe18F18ANot specifiedIncreasedNot specified smartox-biotech.comnih.govscispace.com
Phe18F18NNot specifiedIncreasedNot specified smartox-biotech.comnih.gov

Computational and Molecular Modeling Approaches in this compound SAR

Computational and molecular modeling techniques have become indispensable tools for elucidating the structure-activity relationships of conotoxins, including ρ-conotoxin-TIA. nih.govmdpi.com These in silico methods complement experimental data by providing detailed insights into the molecular interactions between the peptide and its receptor target. nih.gov

Molecular Docking Simulations of this compound-Receptor Complexes

Molecular docking simulations are used to predict the preferred binding orientation of ρ-conotoxin-TIA to its receptor, the α1B-adrenoceptor. nih.govnih.gov This process involves generating a three-dimensional model of the receptor, often through homology modeling using the crystal structure of a related protein like the turkey β1-adrenergic receptor as a template. nih.govnih.gov A refined NMR structure of ρ-conotoxin-TIA is then "docked" into the modeled receptor structure. nih.govnih.gov

These simulations have been crucial in identifying the binding site of ρ-TIA on the extracellular surface (ECS) of the α1B-adrenoceptor, revealing that it binds to an allosteric site distinct from the orthosteric site where the natural ligand binds. nih.govnih.govebi.ac.uk The docking studies have highlighted key interactions:

A salt bridge and a cation-π interaction between Arg4 of ρ-TIA and Asp327 and Phe330 in the receptor, respectively. nih.govnih.gov

A T-stacking-π interaction between Trp3 of ρ-TIA and Phe330 of the receptor. nih.govnih.gov

Water-bridged hydrogen bonds between Asn2, Trp3, and the N-terminus of ρ-TIA and residues Val197, Ser318, and Glu186 on the receptor, respectively. nih.govnih.gov

These findings indicate that ρ-TIA binding is concentrated at the base of extracellular loop 3 (ECL3) on transmembrane helices 6 and 7 of the receptor. nih.govnih.govebi.ac.uk

Computational Prediction of Mutational Effects on this compound Activity

Computational methods are increasingly being used to predict the impact of mutations on the activity of conotoxins. uq.edu.aunih.gov These approaches can guide the design of new analogs with improved properties by forecasting how specific amino acid substitutions will affect the binding affinity and selectivity of the peptide for its target receptor. uq.edu.aunih.gov

While specific computational studies predicting the effects of a wide range of mutations on ρ-conotoxin-TIA activity are still emerging, the general methodology has been established in the broader field of conotoxin research. nih.gov Techniques such as combining FoldX and molecular dynamics simulations have shown promise in accurately predicting mutational energies. nih.gov For ρ-conotoxin-TIA, these predictive models can be used to rationalize existing experimental data and to virtually screen new potential mutations before undertaking their chemical synthesis and biological testing, thereby accelerating the discovery of more potent and selective analogs. uq.edu.aunih.gov

Pharmacological Profiling and Biological Activity of Rho Conotoxin Tia in Research Models

In Vitro Assays for Assessing Rho-Conotoxin-TIA Biological Activity

The biological activity of ρ-conotoxin-TIA has been primarily assessed using in vitro assay systems, which allow for a detailed examination of its interaction with specific molecular targets.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays have been instrumental in determining the affinity of ρ-conotoxin-TIA for its primary targets, the α1-adrenoceptor subtypes. smartox-biotech.com These assays measure the ability of the conotoxin to displace a radiolabeled ligand from the receptor.

Studies using membranes from human embryonic kidney (HEK) 293 cells expressing recombinant human α1-adrenoceptor subtypes have shown that ρ-conotoxin-TIA exhibits selectivity for the α1B-adrenoceptor (α1B-AR). smartox-biotech.comnih.gov The IC50 values, which represent the concentration of the toxin required to inhibit 50% of the radioligand binding, demonstrate this preference. Specifically, the IC50 values for the inhibition of ¹²⁵I-BE binding were 18 nM for human α1A-AR, 2 nM for α1B-AR, and 25 nM for α1D-AR. smartox-biotech.com This indicates a 10-fold higher selectivity for the human α1B-adrenoceptor over the α1A and α1D subtypes. smartox-biotech.comnih.gov

Further investigations into the mechanism of binding revealed that ρ-conotoxin-TIA acts as a noncompetitive antagonist at the human α1B-AR. smartox-biotech.com It was observed to decrease the maximum number of binding sites (Bmax) without altering the affinity (KD) of the radioligand. smartox-biotech.comnih.gov In contrast, at the human α1A and α1D-adrenoceptors, ρ-conotoxin-TIA acts as a competitive antagonist, decreasing the KD without changing the Bmax. smartox-biotech.comnih.gov Interestingly, while the toxin did not affect the rate of association of the radioligand [³H]prazosin to the α1B-adrenoceptor, it increased the dissociation rate, further supporting a non-competitive mode of action at this subtype. nih.gov

Inhibition of ¹²⁵I-BE Binding by ρ-Conotoxin-TIA in HEK293 Cells Expressing Human α1-Adrenoceptor Subtypes
Receptor SubtypeIC50 (nM)Mode of Inhibition
α1A-AR18Competitive
α1B-AR2Noncompetitive
α1D-AR25Competitive

Cell-Based Functional Assays (e.g., Inositol (B14025) Phosphate (B84403) Formation in HEK293 Cells)

The functional consequences of ρ-conotoxin-TIA binding to α1-adrenoceptors have been evaluated using cell-based functional assays. A key method involves measuring the formation of inositol phosphate in HEK293 cells expressing the different human α1-adrenoceptor subtypes. smartox-biotech.com Activation of these G protein-coupled receptors by an agonist like norepinephrine (B1679862) typically leads to an increase in inositol phosphate production.

In these functional assays, ρ-conotoxin-TIA demonstrated a mode of inhibition consistent with the findings from radioligand binding studies. smartox-biotech.com For cells expressing human α1B-adrenoceptors, ρ-conotoxin-TIA reduced the maximal norepinephrine-stimulated [³H]inositol phosphate formation, a characteristic of noncompetitive antagonism. smartox-biotech.comresearchgate.net Conversely, in cells expressing either α1A- or α1D-adrenoceptors, the conotoxin competitively inhibited the response to norepinephrine. smartox-biotech.comresearchgate.net

In Vivo Studies of this compound Effects in Animal Models (e.g., Rat Vas Deferens)

The biological activity of ρ-conotoxin-TIA has also been examined in ex vivo tissue preparations, such as the isolated rat vas deferens, which endogenously expresses α1-adrenoceptors. smartox-biotech.comresearchgate.net In this model, the toxin was shown to inhibit the increases in cytosolic Ca²⁺ concentration that are mediated by α1-adrenoceptors and triggered by norepinephrine. smartox-biotech.comnih.gov

Further studies on isolated rat tissues provided more detailed insights into its subtype-selectivity in a more physiological context. In the rat vas deferens (predominantly α1A-adrenoceptors) and rat aorta (predominantly α1D-adrenoceptors), ρ-conotoxin-TIA acted as a competitive antagonist against noradrenaline-induced contractions, with similar potencies (pA2 of approximately 7.2). researchgate.netresearchgate.net However, in the rat spleen, which is rich in α1B-adrenoceptors, incubation with ρ-conotoxin-TIA led to a significant reduction in the maximal response to noradrenaline, indicating non-competitive antagonism at α1B-adrenoceptors in this native tissue. researchgate.netresearchgate.net After partial receptor inactivation, the potency (pIC50) of ρ-TIA was found to be 12 times higher in the spleen (8.3) compared to the vas deferens (7.2) or aorta (7.2). researchgate.netresearchgate.net

Antagonistic Effects of ρ-Conotoxin-TIA in Isolated Rat Tissues
TissuePredominant α1-AR SubtypeMode of AntagonismPotency (pA2 / pIC50)
Vas Deferensα1ACompetitive~7.2 (pA2)
Aortaα1DCompetitive~7.2 (pA2)
Spleenα1BNon-competitive8.3 (pIC50)

Target Selectivity and Specificity of this compound Across Receptor Subtypes and Systems

A defining characteristic of ρ-conotoxin-TIA is its remarkable target selectivity and specificity. smartox-biotech.comkau.edu.sa As established through binding and functional assays, it preferentially targets α1-adrenoceptors, with a distinct selectivity for the α1B subtype. smartox-biotech.comnih.gov

The specificity of ρ-conotoxin-TIA is further highlighted by its lack of effect on other receptor systems. kau.edu.sa Research has shown that it does not affect presynaptic α2-adrenoceptor-mediated responses. smartox-biotech.comnih.gov Furthermore, it does not impact calcium or sodium channels, nor does it interact with nicotinic acetylcholine (B1216132) or muscarinic receptors. kau.edu.sa This high degree of specificity for α1-adrenoceptors, and particularly its unique interaction with the α1B subtype, distinguishes ρ-conotoxin-TIA from many other venom-derived peptides and small molecule antagonists. smartox-biotech.comkau.edu.sa The unique allosteric antagonism of ρ-TIA at the α1B-adrenoceptor may facilitate the development of highly subtype-selective inhibitors. smartox-biotech.com

Synthesis, Biosynthesis, and Peptide Engineering of Rho Conotoxin Tia

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Rho-Conotoxin-TIA

Chemical synthesis is the most common method for producing ρ-conotoxin-TIA and its analogs due to the peptide's relatively small size and the precise control offered by synthetic techniques. doc-developpement-durable.org Solid-Phase Peptide Synthesis (SPPS) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard approach. nih.govmdpi.com

The process begins with the assembly of the linear peptide chain on a solid support, typically a Rink amide resin, which allows for the direct formation of the C-terminally amidated peptide upon cleavage. nih.gov Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Activation agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as N,N-Diisopropylethylamine (DIEA) are used to facilitate the formation of peptide bonds. nih.gov Following each coupling step, the Fmoc protecting group is removed with a piperidine (B6355638) solution to prepare the N-terminus for the next amino acid addition. nih.gov

Once the full 19-amino acid sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). nih.govmdpi.com The resulting crude linear peptide is then purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC), before proceeding to the critical oxidative folding step to form the native disulfide bonds. nih.gov

Table 1: Summary of a Typical SPPS Protocol for ρ-Conotoxin-TIA
StepDescriptionReagents/MaterialsReference
ResinRink amide resin is used to generate the C-terminal amide upon cleavage.Rink amide resin (0.1 mmol) nih.gov
ChemistryStandard Fmoc-based solid-phase peptide synthesis.Fmoc-protected amino acids nih.gov
CouplingIn situ activation protocol for coupling amino acids.HBTU/DIEA (5 eq excess) nih.gov
DeprotectionRemoval of the N-terminal Fmoc group after each coupling.30% piperidine in DMF nih.gov
CleavageRelease of the peptide from the resin and removal of side-chain protecting groups.TFA/Triisopropylsilane (TIPS)/H2O (95:2.5:2.5) mdpi.com
PurificationPurification of the crude linear peptide.Semi-preparative RP-HPLC (C18 column) nih.gov

Recombinant Expression Systems and Strategies for this compound Production

While SPPS is effective, recombinant expression in systems like Escherichia coli or yeast offers a potentially scalable alternative for peptide production. t3db.cadoc-developpement-durable.org However, producing conotoxins recombinantly presents significant challenges, primarily due to the extensive post-translational modifications (PTMs) required for their activity, which are often not natively performed by these host systems. t3db.caresearchgate.net For ρ-TIA, the essential PTMs include the precise formation of two disulfide bonds and C-terminal amidation. guidetopharmacology.orgbiosynth.com

The use of recombinant methods for conotoxins is generally limited because of the complexity of these modifications. t3db.ca While some conotoxins have been successfully expressed in E. coli, this often requires complex strategies, such as co-expression with specific processing enzymes or the use of fusion tags that aid in solubility and subsequent in vitro refolding and modification steps. There is limited specific information available in the reviewed literature detailing the successful recombinant production of ρ-conotoxin-TIA, suggesting that chemical synthesis remains the predominant method. t3db.cadoc-developpement-durable.org

Post-Translational Modifications (PTMs) in this compound Biosynthesis

Post-translational modifications are critical for the structural integrity and biological function of virtually all conotoxins. mdpi.comnih.gov These modifications, which occur after the peptide is translated from its precursor gene, expand the chemical diversity of the venom peptides far beyond what is encoded by the genome. researchgate.netnih.gov For ρ-conotoxin-TIA, the most vital PTMs are disulfide bond formation and C-terminal amidation. guidetopharmacology.orgcanterbury.ac.uk

The formation of disulfide bonds is the most common and structurally defining PTM in conotoxins. canterbury.ac.ukmdpi.com These covalent cross-links between cysteine residues are essential for establishing the peptide's stable three-dimensional conformation, which is necessary for its biological function and resistance to enzymatic degradation. nih.govmdpi.com ρ-Conotoxin-TIA is a 19-amino acid peptide containing four cysteine residues that form two specific disulfide bonds with a connectivity of Cys5-Cys11 and Cys6-Cys19. guidetopharmacology.orgbiosynth.comsmartox-biotech.com

This specific arrangement, known as the disulfide framework, defines the peptide's global fold. canterbury.ac.uk The folding process, or oxidative folding, must be carefully controlled during synthesis to ensure the formation of the correct, biologically active isomer. Interestingly, conotoxins with the same cysteine framework can have different disulfide connectivities, leading to vastly different structures and pharmacological targets. canterbury.ac.ukmdpi.com For example, ρ-TIA and α-conotoxin EpI share the same cysteine framework but have different disulfide bond patterns, resulting in their distinct targeting of α1-adrenoceptors and nicotinic acetylcholine (B1216132) receptors, respectively. mdpi.com

C-terminal amidation is another prevalent PTM found in most conotoxins, including ρ-conotoxin-TIA. t3db.caguidetopharmacology.orgmdpi.com This modification involves the conversion of the C-terminal carboxylic acid group to a primary amide (-CONH2). In nature, this is often predicted by the presence of a C-terminal glycine (B1666218) residue in the peptide precursor, which is enzymatically converted to the amide. nih.govoup.com

The functional significance of C-terminal amidation is twofold. Firstly, it can contribute to the peptide's stability by increasing its resistance to degradation by carboxypeptidases. t3db.ca Secondly, the removal of the negative charge from the C-terminus can be crucial for the peptide's biological activity and proper folding. t3db.canih.gov In some conotoxins, amidation has been shown to facilitate correct disulfide pairing and enhance binding to the target receptor. nih.gov The sequence of ρ-TIA concludes with a C-terminally amidated cysteine residue (H-Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2). guidetopharmacology.org

The conotoxin superfamily exhibits an extraordinary array of PTMs beyond disulfide bonds and amidation. researchgate.netmdpi.com These can include the hydroxylation of proline and other residues, gamma-carboxylation of glutamate, bromination of tryptophan, glycosylation, and N-terminal cyclization to form pyroglutamic acid. researchgate.netpnas.orgresearchgate.net These modifications further enhance the structural and functional diversity of conotoxins, often playing a key role in their stability and target specificity. mdpi.compnas.org For instance, γ-carboxyglutamic acid is involved in calcium-mediated interactions, while hydroxyproline (B1673980) can be critical for structural stability and receptor binding. pnas.orgresearchgate.net Based on the available literature, the only confirmed PTMs for ρ-conotoxin-TIA are the two disulfide bonds and C-terminal amidation.

Peptide Engineering and Chemical Modification Strategies for this compound Analogs

Peptide engineering and chemical modification are powerful tools used to probe the structure-activity relationships (SAR) of conotoxins and to develop analogs with improved stability or altered pharmacological profiles. nih.govresearchgate.net Several studies have focused on modifying ρ-conotoxin-TIA to identify key residues responsible for its unique allosteric antagonism of the α1-adrenoceptor. nih.govsmartox-biotech.com

Key strategies have included N-terminal truncations and alanine (B10760859) scanning mutagenesis. nih.gov An "alanine walk," where individual amino acids are systematically replaced by alanine, confirmed that Arginine at position 4 (Arg4) is critically important for the activity of ρ-TIA. nih.govsmartox-biotech.com N-terminal truncation experiments further supported this, showing a significant drop in activity upon the removal of Arg4. nih.govsmartox-biotech.com These studies also identified a cluster of other residues around Arg4 that contribute to the peptide's potency. nih.gov

Furthermore, modifying other residues has been shown to alter the mechanism of action. For example, substituting Isoleucine at position 8 with Alanine (I8A) converted ρ-TIA from a noncompetitive inhibitor to a competitive inhibitor at the human α1B-adrenoceptor, highlighting the subtle structural determinants of its allosteric effect. smartox-biotech.com These engineering strategies provide crucial insights into how ρ-TIA interacts with its receptor and may guide the design of new, highly selective α1-adrenoceptor antagonists. smartox-biotech.comnih.gov

Table 2: Summary of Peptide Engineering Studies on ρ-Conotoxin-TIA
Modification StrategyKey Residue(s)Observed Effect on ActivityReference
N-terminal TruncationArg4Removal of Arg4 leads to a large decline in antagonist activity. nih.govsmartox-biotech.com
Alanine Scanning ("Alanine Walk")Arg4Confirmed the critical importance of Arg4 for potency at the α1-adrenoceptor. nih.govsmartox-biotech.com
Alanine Scanning ("Alanine Walk")Cluster of residues around Arg4Revealed other residues that contribute to the overall potency. nih.gov
Single-Point MutationIle8Mutation to Alanine (I8A) changed the inhibition mechanism at α1B-ARs from noncompetitive to competitive. smartox-biotech.com

Regioselective Disulfide Bond Formation Techniques

The structure of ρ-TIA is constrained by two specific disulfide bonds (Cys5-Cys11 and Cys6-Cys19). nih.gov The formation of these bonds in the correct, native configuration is critical for the peptide's ability to bind to its target, the α1-adrenoceptor. Incorrect pairings result in misfolded isomers that are biologically inactive. nih.gov Therefore, the primary challenge in the chemical synthesis of ρ-TIA is to control the oxidative folding process to exclusively yield the desired isomer. The initial step involves the assembly of the linear 19-amino acid peptide, which is typically accomplished via standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. researchgate.net Following cleavage from the resin and deprotection, the resulting linear peptide contains four free cysteine residues that must be correctly paired.

Several strategies have been developed to achieve regioselective disulfide bond formation. A common method involves air oxidation in a slightly alkaline buffer, which allows the disulfide bonds to form. researchgate.net However, this can sometimes lead to a mixture of isomers. More advanced techniques offer greater control over the folding pathway. A notable development is a rapid, photolysis-mediated "one-pot" strategy that has been successfully applied to the synthesis of ρ-TIA. t3db.cauci.edu This method utilizes photolabile protecting groups, such as ortho-nitroveratryl (Nvoc), on one pair of cysteine residues while leaving the other pair unprotected. t3db.caresearchgate.netcapes.gov.br The unprotected cysteines are oxidized first to form the initial disulfide bond. Subsequently, the photolabile protecting groups on the second pair are removed by exposure to UV light, allowing the second disulfide bond to form in a controlled manner. t3db.cauci.edu This approach significantly improves the efficiency and yield of the correctly folded peptide, accomplishing the formation of both disulfide bridges in less than an hour. uci.edu

Table 1: Comparison of Oxidative Folding Strategies for ρ-Conotoxin-TIA

Feature Standard Air Oxidation Photolysis-Mediated "One-Pot" Strategy
Principle Random oxidation of all four cysteine residues, relying on thermodynamic favorability of the native structure. Directed, sequential oxidation using orthogonal protecting groups.
Key Reagents 0.1 M NH₄HCO₃ buffer, Isopropyl alcohol. researchgate.net ortho-nitroveratryl (Nvoc) protected cysteines, DPDS (2,2'-dipyridyldithiol). capes.gov.br
Conditions Stirring at room temperature for ~16 hours at pH 7.0. researchgate.net 1. Oxidation of unprotected Cys pair. 2. UV photolysis (30 min) for deprotection and second oxidation. capes.gov.br

| Outcome | Can produce a mixture of isomers requiring extensive purification; generally lower yield of the desired product. researchgate.net | High yield of the correctly folded peptide with minimal side products; very rapid process (<1 hour). t3db.cauci.edu |

Backbone Cyclization and other Conformational Constraints

The primary conformational constraints defining the structure of native ρ-TIA are its two disulfide bonds. sb-peptide.com These linkages create a stable scaffold essential for its biological function. However, like most peptides, linear conotoxins can be susceptible to degradation by proteases in biological systems, which limits their therapeutic potential. dergipark.org.tr A powerful peptide engineering strategy to overcome this limitation is backbone cyclization, which involves forming a peptide bond between the N- and C-termini of the molecule. uci.eduresearchgate.net

Head-to-tail cyclization renders peptides significantly more resistant to exopeptidases, which require free termini for their enzymatic activity. nih.gov This strategy has been successfully applied to numerous other conotoxins, including α-conotoxins MII, Vc1.1, RgIA, and GeXIVA, resulting in analogues with greatly improved stability in human serum while often retaining full biological activity. researchgate.nett3db.ca In some cases, cyclization can also help direct the correct disulfide bond pairing during folding, thereby improving synthesis yields. t3db.ca

While the backbone cyclization of ρ-TIA itself has not been extensively reported, the consistent success of this approach across the conotoxin family suggests it is a highly viable strategy for enhancing its drug-like properties. t3db.cauci.edu The process typically involves synthesizing the linear peptide on-resin, followed by an on-resin or in-solution cyclization step. Often, a short, flexible linker sequence (e.g., Gly-Gly-Ala-Ala-Gly-Gly) is incorporated to connect the native N- and C-termini, ensuring that the cyclization does not impose undue strain or disrupt the native three-dimensional fold required for activity. nih.govcapes.gov.br The proven benefits of this approach make it a compelling avenue for the future development of ρ-TIA analogues.

Table 2: Examples of Backbone Cyclization in Conotoxins to Enhance Stability

Conotoxin Linker Used Key Findings
α-Conotoxin MII 7-residue linker (Gly-Ser-Gly-Ser-Gly-Gly-Ser) Cyclic analogue retained full activity and selectivity; showed significantly improved resistance to proteolysis in human plasma. dergipark.org.tr
α-Conotoxin Vc1.1 6-residue linker Cyclic analogue showed improved stability and was orally active in a rat model of neuropathic pain. t3db.ca
α-Conotoxin RgIA 6- and 7-residue linkers The cyclic variants were the most stable in human serum (30% intact after 8 hours vs. 10% for linear) and maintained similar potency. nih.gov

| α-Conotoxin GeXIVA | 2-residue linker (Gly-Gly) | Maintained biological activity, improved stability in human serum, and selectively directed the formation of the desired ribbon disulfide isomer. t3db.ca |

Evolutionary and Bioinformatic Context of Rho Conotoxin Tia

Gene Superfamily Classification of Conotoxins and Rho-Conotoxin-TIA's Placement

Conotoxins, a diverse group of neurotoxic peptides found in the venom of marine cone snails (genus Conus), are categorized into gene superfamilies based on the sequence similarity of their precursor proteins' signal peptides. canterbury.ac.ukkau.edu.sa This classification system is foundational to understanding their evolutionary relationships. canterbury.ac.uk The precursor proteins typically have a three-domain structure: an N-terminal signal peptide, a propeptide region, and the C-terminal mature peptide. csic.esmdpi.com While the mature peptide region is hypervariable, the signal sequence is the most conserved region and is therefore used for grouping conotoxins into superfamilies. canterbury.ac.ukkau.edu.samdpi.com

There are over 20 major gene superfamilies of conotoxins, often designated by a letter (e.g., A, M, O, T). mdpi.com Peptides within the same superfamily share a highly conserved signal sequence and often a characteristic pattern of cysteine residues, which dictates their structural framework. kau.edu.sa However, remarkable structural and functional diversity can exist within a single superfamily. nih.gov

This compound (ρ-TIA), isolated from the venom of the fish-hunting Conus tulipa, is a notable member of the A-superfamily . kau.edu.sanih.govsmartox-biotech.com The A-superfamily was one of the first to be identified, initially characterized by α-conotoxins that target nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov While the primary targets of the A-superfamily are ion channels, ρ-TIA is an exception, as it targets the α1-adrenoceptor, a G protein-coupled receptor (GPCR). nih.gov Despite this difference in pharmacological target, its classification within the A-superfamily is based on the characteristic signal sequence of its precursor gene. nih.gov Interestingly, ρ-TIA shares a similar cysteine framework and general disulfide bridge arrangement with α-conotoxins, yet its different disulfide connectivity results in a distinct three-dimensional structure and function. canterbury.ac.ukmdpi.com

Feature Description
Classification Basis Similarity of the signal peptide sequence in the conotoxin precursor. canterbury.ac.ukkau.edu.sa
Precursor Structure Comprises a signal region, a propeptide region, and a mature peptide region. csic.esmdpi.com
Conservation The signal sequence is highly conserved within a superfamily, while the mature peptide is hypervariable. canterbury.ac.ukkau.edu.sa
Number of Superfamilies Over 20 major superfamilies have been identified. mdpi.com
ρ-TIA Superfamily A-superfamily. nih.govebi.ac.uk
Typical A-Superfamily Target Nicotinic Acetylcholine Receptors (nAChRs). nih.gov
ρ-TIA Target α1-adrenoceptor (a GPCR). nih.gov

Phylogenomic Analysis of Conotoxin Gene Clusters and this compound Evolution

The immense diversity of conotoxins is a product of rapid evolution, driven by factors such as extensive gene duplication, high mutation rates, and diversifying selection, particularly in the mature peptide region. csic.es Phylogenomic analyses, which study the evolutionary relationships based on genomic data, have been crucial in understanding the evolution of conotoxin gene clusters. The evolution of these toxins may be influenced by the selective pressures exerted by the nature of the prey. scialert.net

Transcriptome sequencing of venom glands from various Conus species has provided a wealth of data for these analyses. nih.gov Phylogenetic studies often reveal that conotoxin clades from the same species can appear as distinct lineages, suggesting that the evolution of conotoxin sequences does not always correlate with the genetic relationship between species. nih.gov The signal sequence of the conotoxin precursor is a key element in phylogenetic clustering of gene superfamilies. ifremer.fr

The evolution of ρ-TIA within the A-superfamily is an example of neofunctionalization, where a gene acquires a new function after a gene duplication event. While most members of the A-superfamily, like the α-conotoxins, target nAChRs, ρ-TIA has evolved to selectively target α1-adrenoceptors. nih.gov This functional shift occurred despite retaining the characteristic signal sequence and cysteine framework of the A-superfamily. mdpi.comnih.gov The divergence in function is attributed to changes in the mature peptide sequence and disulfide bond connectivity, which alter the peptide's three-dimensional structure and receptor-binding properties. canterbury.ac.ukmdpi.com This highlights how subtle changes in the hypervariable mature toxin region can lead to significant functional innovation within a conserved superfamily framework.

Sequence Conservation and Hypervariability within this compound and its Homologs

The structure of conotoxin precursor genes is a mosaic of conserved and variable regions. The signal sequence is the most conserved part, defining the gene superfamily. canterbury.ac.ukkau.edu.sa The pro-region is moderately conserved, while the mature peptide region is hypervariable, meaning it shows an extremely high rate of amino acid substitution. canterbury.ac.ukkau.edu.sacsic.es This hypervariability in the mature toxin region is a hallmark of conotoxin evolution and is the primary source of their vast pharmacological diversity. canterbury.ac.ukkau.edu.sa

Within ρ-TIA, specific residues are critical for its activity. An alanine-scanning mutagenesis study of ρ-TIA revealed that Arginine at position 4 (Arg4) is crucial for its antagonist activity at α1-adrenoceptors. smartox-biotech.com Other residues clustered around Arg4 also contribute to its potency. smartox-biotech.com This indicates that even within a single toxin, some residues are functionally constrained while others can vary. For instance, modifying Isoleucine at position 8 (I8A) in ρ-TIA altered its inhibitory mechanism from noncompetitive to competitive at α1B-adrenoceptors. smartox-biotech.com

When comparing ρ-TIA to its homologs within the A-superfamily, such as α-conotoxins, the conservation is primarily seen in the signal sequence and the cysteine framework (the number and spacing of cysteine residues). mdpi.comnih.gov However, the intervening amino acid sequences in the mature peptide are highly divergent. This hypervariability between the cysteine residues is what allows for the targeting of different receptors. nih.gov For example, ρ-TIA and the α-conotoxin EpI share the same cysteine framework I but have different disulfide bond connectivities, leading to their distinct structures and functions. mdpi.com

Region Level of Conservation Significance
Signal Peptide Highly ConservedDefines the gene superfamily (e.g., A-superfamily for ρ-TIA). canterbury.ac.ukkau.edu.sa
Pro-peptide Moderately ConservedMay play a role in post-translational modification and folding. csic.es
Mature Peptide (Cysteines) Conserved FrameworkDictates the general fold and disulfide bridge pattern. kau.edu.sa
Mature Peptide (Inter-cysteine loops) HypervariableResponsible for target specificity and pharmacological diversity. nih.gov

Bioinformatic Tools and Databases (e.g., ConoServer) for Conotoxin Research

The rapid increase in conotoxin sequence data from genomics and transcriptomics has necessitated the development of specialized bioinformatic tools and databases. nih.gov The most prominent among these is ConoServer , a dedicated database for conopeptide sequences and structures. researchgate.netoup.comwikipedia.org

ConoServer is a vital resource that centralizes information from various sources, including GenBank, UniProt, and the Protein DataBank, as well as peer-reviewed literature. researchgate.netoup.com It provides standardized nomenclature and a comprehensive classification scheme for conotoxins based on gene superfamily, cysteine framework, and pharmacological family. mdpi.comresearchgate.net The database contains thousands of nucleic acid and protein sequences from numerous Conus species, along with available 3D structures. mdpi.comoup.com

Key Features of ConoServer:

Searchability: Allows users to search for conotoxins based on a wide range of criteria, including name, sequence, species, and classification. oup.com

Standardized Annotation: Provides high-quality, standardized annotations of conopeptides. nih.govoup.com

Data Integration: Cross-links nucleic acid, protein, and structural data. oup.com

Specialized Tools: Includes tools for analyzing conotoxin precursor sequences and identifying toxins from mass spectrometry data. nih.gov It also features graphical displays of the extensive post-translational modifications common in conotoxins. researchgate.netoup.com

For researchers studying ρ-TIA, ConoServer is an invaluable tool. It provides access to its sequence, structure, classification within the A-superfamily, and links to relevant literature. mdpi.comresearchgate.net Researchers can use the database to compare the sequence of ρ-TIA with its homologs, analyze conservation patterns, and retrieve information on its known biological activity. nih.gov The use of such databases is crucial for classifying newly discovered conotoxins and predicting their potential pharmacological properties based on homology to known toxins like ρ-TIA. mdpi.comnih.gov

Database/Tool Primary Function Relevance to ρ-TIA Research
ConoServer Centralized database for conotoxin sequences, structures, and classifications. nih.govresearchgate.netwikipedia.orgProvides comprehensive data on ρ-TIA, including its A-superfamily classification, sequence, and links to functional studies. mdpi.comresearchgate.net
GenBank/NCBI Public repository of nucleotide sequences. researchgate.netSource of the original cDNA sequence for the ρ-TIA precursor.
UniProt/Swiss-Prot Curated protein sequence database. researchgate.netProvides protein-specific information and annotation for ρ-TIA.
Protein DataBank (PDB) Repository for 3D structural data of proteins. researchgate.netContains or links to the experimentally determined or predicted 3D structure of ρ-TIA.
BLAST Sequence similarity search tool.Used to identify homologs of ρ-TIA and to classify new sequences into the A-superfamily based on signal peptide similarity.

Research Applications and Methodological Tools Derived from Rho Conotoxin Tia

Rho-Conotoxin-TIA as a High-Affinity Ligand for α1-Adrenoreceptor Research

This compound, a peptide isolated from the venom of the marine cone snail Conus tulipa, has emerged as a significant high-affinity ligand for the study of α1-adrenoceptors. smartox-biotech.comresearchgate.net This conopeptide demonstrates notable selectivity and differential modes of action across the α1-adrenoceptor subtypes (α1A, α1B, and α1D), making it a powerful tool for dissecting their individual functions. amegroups.cnnih.gov

Radioligand binding assays have been instrumental in characterizing the interaction of ρ-conotoxin-TIA with these receptors. Studies using [125I]HEAT have shown that ρ-conotoxin-TIA exhibits a higher potency for the α1B-adrenoceptor subtype compared to the α1A and α1D subtypes. nih.gov Specifically, it displays approximately 10-fold selectivity for the human α1B-adrenoceptor over the other two subtypes. smartox-biotech.comnih.gov

A key feature of ρ-conotoxin-TIA is its mode of inhibition. It acts as a non-competitive antagonist at the α1B-adrenoceptor. smartox-biotech.comnih.gov This is evidenced by its ability to decrease the maximum number of binding sites (Bmax) for radioligands like [3H]prazosin without altering their binding affinity (KD). nih.govnih.gov In contrast, it functions as a competitive antagonist at the α1A and α1D-adrenoceptor subtypes, where it affects the binding affinity of other ligands without changing the total number of binding sites. smartox-biotech.comnih.gov This dual functionality provides a unique mechanism for distinguishing between α1-adrenoceptor subtypes in various tissues and experimental models. amegroups.cn

Receptor SubtypeMode of Inhibition by ρ-Conotoxin-TIAKey Research Finding
α1A-Adrenoceptor CompetitiveInhibited by ρ-TIA with a competitive mechanism. smartox-biotech.comnih.gov
α1B-Adrenoceptor Non-competitive/AllostericExhibits ~10-fold selectivity; binds to a distinct allosteric site. smartox-biotech.comnih.govnih.gov
α1D-Adrenoceptor CompetitiveInhibited by ρ-TIA with a competitive mechanism. smartox-biotech.comnih.gov

Development of Fluorescent and Other Tagged this compound Probes for Imaging

The specificity of ρ-conotoxin-TIA for α1-adrenoceptors, particularly the α1B subtype, makes it an excellent candidate for the development of molecular probes for imaging studies. researchgate.net By attaching fluorescent tags or other labels to the peptide, researchers can visualize the distribution and dynamics of these receptors in cells and tissues. nih.gov

The development of fluorescently labeled conotoxins has proven to be a valuable strategy in neuroscience research. nih.gov These probes allow for the direct visualization of receptor-ligand interactions using techniques like fluorescence microscopy. nih.gov While specific examples of fluorescently tagged ρ-conotoxin-TIA are not extensively detailed in the provided search results, the principle has been successfully applied to other conotoxins targeting different receptors, such as nicotinic acetylcholine (B1216132) receptors. nih.gov The creation of such probes for ρ-conotoxin-TIA would enable real-time imaging of α1-adrenoceptor localization and trafficking, providing insights into their physiological and pathological roles.

The process involves conjugating a fluorescent molecule to the conotoxin without significantly compromising its binding affinity and selectivity for the target receptor. nih.gov The resulting fluorescent probe can then be used in various imaging applications, from single-cell analysis to tissue-level visualization. nih.govbiorxiv.org This approach offers a powerful tool for studying the spatial and temporal regulation of α1-adrenoceptors in living systems.

Utilization of this compound in In Vitro and Ex Vivo Neuropharmacological Investigations

This compound has been extensively used in a variety of in vitro and ex vivo preparations to investigate the pharmacology of α1-adrenoceptors. smartox-biotech.com These studies have been crucial in elucidating the functional roles of the different receptor subtypes in various physiological processes.

A classic ex vivo model where ρ-conotoxin-TIA has been employed is the isolated rat vas deferens. smartox-biotech.comnih.gov In this tissue, the conotoxin effectively inhibits the increases in cytosolic Ca2+ concentration that are triggered by norepinephrine (B1679862), a response mediated by α1-adrenoceptors. nih.gov Importantly, it does not affect responses mediated by presynaptic α2-adrenoceptors, highlighting its selectivity for the α1 subtype. nih.gov

Furthermore, studies on different rat tissues have demonstrated the differential effects of ρ-conotoxin-TIA based on the predominant α1-adrenoceptor subtype present. For instance, it has been used to antagonize noradrenaline-induced contractions in the rat spleen (rich in α1B-adrenoceptors) and aorta (predominantly α1D-adrenoceptors). researchgate.net These experiments have confirmed its non-competitive antagonism at α1B-adrenoceptors and competitive antagonism at α1D-adrenoceptors in native tissues. researchgate.net

In in vitro functional assays using cell lines expressing recombinant human α1-adrenoceptor subtypes, ρ-conotoxin-TIA has been shown to reduce the maximal response to norepinephrine in cells expressing α1B-adrenoceptors. nih.gov Conversely, it acts as a competitive inhibitor in cells expressing α1A- or α1D-adrenoceptors, shifting the concentration-response curve to the right without affecting the maximal response. nih.gov

PreparationKey Finding with this compoundReference
Isolated Rat Vas Deferens Inhibited norepinephrine-induced increases in cytosolic Ca2+. nih.gov nih.gov
Rat Spleen Antagonized contractions mediated by α1B-adrenoceptors. researchgate.net researchgate.net
Rat Aorta Antagonized contractions mediated by α1D-adrenoceptors. researchgate.net researchgate.net
HEK293 Cells Expressing α1-Adrenoceptor Subtypes Demonstrated non-competitive inhibition at α1B and competitive inhibition at α1A and α1D subtypes. nih.gov nih.gov

Role of this compound in Target Validation Studies for Receptor Biology

The high selectivity and unique mechanism of action of ρ-conotoxin-TIA make it an invaluable tool for target validation in receptor biology. researchgate.netresearchgate.net Target validation is the process of demonstrating that a specific molecular target is directly involved in a biological process or disease state. By using a highly specific ligand like ρ-conotoxin-TIA, researchers can confidently attribute observed physiological or pharmacological effects to the modulation of α1-adrenoceptors, and more specifically, to the individual subtypes. researchgate.net

The ability of ρ-conotoxin-TIA to differentiate between α1-adrenoceptor subtypes is particularly crucial. amegroups.cn Given the lack of highly subtype-selective small molecule drugs, this conotoxin provides a unique opportunity to probe the specific functions of the α1B-adrenoceptor. amegroups.cn For example, by observing the effects of ρ-conotoxin-TIA in a particular physiological or pathological model, researchers can validate the α1B-adrenoceptor as a potential therapeutic target. amegroups.cn

Moreover, the allosteric nature of its interaction with the α1B-adrenoceptor opens up new avenues for drug design. nih.gov By elucidating the allosteric binding site, ρ-conotoxin-TIA serves as a template for the development of novel, highly selective allosteric modulators of the α1B-adrenoceptor. amegroups.cnrcsb.org These modulators could offer therapeutic advantages over traditional competitive antagonists.

In essence, ρ-conotoxin-TIA acts as a molecular probe that helps to confirm the role of α1-adrenoceptors in various biological systems and provides a structural and functional basis for the development of new therapeutic agents targeting these receptors. researchgate.netrcsb.org

Future Directions and Emerging Research Avenues for Rho Conotoxin Tia

Integration of Multi-Omics Approaches for Comprehensive Rho-Conotoxin-TIA Profiling

A complete understanding of the biological impact of ρ-TIA requires moving beyond single-target analysis to a systems-level perspective. The integration of multi-omics disciplines—transcriptomics, proteomics, and metabolomics—offers a powerful strategy for creating a comprehensive profile of the cellular and physiological responses to this conotoxin. While multi-omics has been applied to understand the effects of other toxins and complex diseases, its application to ρ-TIA research is a promising future direction. researchgate.netnih.govnih.gov

Transcriptomics: Exposing cells or tissues to ρ-TIA and subsequently performing RNA sequencing (RNA-Seq) can reveal genome-wide changes in gene expression. This approach could identify the upregulation or downregulation of genes not only directly related to adrenergic signaling but also in unforeseen pathways, potentially uncovering compensatory mechanisms or off-target effects.

Proteomics: Quantitative proteomics, using techniques like mass spectrometry, can identify and quantify thousands of proteins in a biological sample. mdpi.com This would allow researchers to see how ρ-TIA affects the abundance of α1-adrenoceptors, their downstream signaling partners (e.g., G-proteins, effectors), and other proteins, providing direct insight into altered cellular signaling networks.

Metabolomics: As the final products of cellular processes, metabolites provide a functional readout of the cellular state. mdpi.com Metabolomic analysis could uncover how the inhibition of α1-adrenoceptors by ρ-TIA alters cellular energy pathways, lipid metabolism, or the production of signaling molecules, linking receptor modulation to functional physiological changes.

Integrating these datasets would provide a multi-layered view of ρ-TIA's mechanism of action. For instance, a change in transcript levels (transcriptomics) might be correlated with altered protein abundance (proteomics) and a subsequent shift in metabolic activity (metabolomics), offering a cohesive understanding of the toxin's impact. nih.gov This holistic approach is essential for predicting the full spectrum of its biological functions and for identifying novel therapeutic or research applications.

Advanced Analytical Techniques for Deeper Structural and Functional Insight

The initial characterization of ρ-TIA relied on established techniques such as radioligand binding assays to determine its affinity for adrenoceptor subtypes and Nuclear Magnetic Resonance (NMR) spectroscopy to model its three-dimensional structure. nih.govnih.gov While foundational, these methods are being supplemented by more advanced analytical tools that promise deeper insights into the toxin's structure and its dynamic interaction with its receptors.

Future functional studies could employ techniques like Surface Plasmon Resonance (SPR), which allows for real-time, label-free analysis of binding kinetics. This would provide precise data on the association and dissociation rates of ρ-TIA with each α1-adrenoceptor subtype, offering a more nuanced understanding of its competitive versus noncompetitive inhibitory mechanisms than what is possible with endpoint assays.

A significant leap forward in understanding the structural basis of ρ-TIA's unique activity will come from high-resolution structural techniques. Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, particularly for membrane proteins like G-protein coupled receptors (GPCRs), to which the α1-adrenoceptors belong. pdbj.org

While the binding site of ρ-TIA on the α1B-adrenoceptor has been mapped using homology modeling, NMR data, and extensive mutagenesis studies, a high-resolution Cryo-EM structure of the ρ-TIA–receptor complex would provide definitive, atomic-level detail. nih.govnih.gov Such a structure would:

Visually confirm the allosteric binding site on the extracellular surface of the receptor, distinct from the orthosteric site where adrenaline binds. ebi.ac.uk

Elucidate the precise molecular interactions—the specific hydrogen bonds, salt bridges, and hydrophobic contacts—that anchor ρ-TIA to the receptor.

Reveal the conformational changes induced by ρ-TIA binding that lead to the noncompetitive inhibition of the α1B subtype.

Allow for direct comparison with the structures of ρ-TIA bound to the α1A and α1D subtypes, explaining the molecular basis for its switch to a competitive mechanism at these receptors.

This structural information would be invaluable, providing an unambiguous blueprint for the rational design of novel analogs with tailored inhibitory profiles.

Computational Biology and Machine Learning for Predictive Modeling of this compound Activity

Computational approaches have already been instrumental in ρ-TIA research. Homology modeling of the α1B-adrenoceptor and molecular docking simulations were key to identifying the putative allosteric binding site and the critical residues involved in the interaction, such as Arg-4 in ρ-TIA and Asp-327 and Phe-330 in the receptor. nih.govnih.gov

The next frontier is the application of machine learning (ML) to predict the activity of ρ-TIA and its potential analogs. ML models are increasingly being used in conotoxin research to classify peptides and predict their molecular targets based on sequence and structural features. nih.govmdpi.com These models can be trained on large datasets of known conotoxins to recognize patterns that correlate with specific functions. mdpi.comnih.gov

For ρ-TIA, specific ML applications could include:

Predictive SAR: Training ML models on data from existing and future ρ-TIA analogs to predict how specific amino acid substitutions would affect affinity, selectivity, and the mode of inhibition (competitive vs. noncompetitive).

Target Prediction: While the primary targets are known, ML algorithms trained on broad datasets of peptide-receptor interactions could predict potential secondary or off-target interactions for ρ-TIA, guiding experimental validation. acs.org

De Novo Design: Generative ML models, such as ConoDL, could be used to design entirely new peptide sequences based on the structural framework of ρ-TIA but optimized for enhanced stability, potency, or subtype selectivity. biorxiv.org

The table below summarizes some machine learning approaches that have been applied to conotoxin research and could be adapted for studies on ρ-TIA.

Machine Learning MethodApplication in Conotoxin ResearchPotential for ρ-TIA Research
Support Vector Machine (SVM) Classification of conotoxin superfamilies and prediction of ion channel targets. nih.govPredicting the functional impact (e.g., affinity, selectivity) of mutations in the ρ-TIA sequence.
Deep Learning (e.g., Neural Networks) Predicting receptor subtype specificity for α-conotoxins. lanl.govDeveloping models to predict the subtle changes required to switch ρ-TIA from a noncompetitive to a competitive inhibitor.
Transformer-based Models Generation of novel conotoxin sequences with desired properties. biorxiv.orgDe novo design of ρ-TIA analogs with improved stability or enhanced selectivity for a specific α1-adrenoceptor subtype.

These computational tools can significantly accelerate the research and development cycle by prioritizing the most promising analogs for chemical synthesis and functional testing. nih.gov

Exploration of Novel this compound Targets and Uncharacterized Biological Functions

The current understanding of ρ-TIA pharmacology is centered on its interaction with the three α1-adrenoceptor subtypes. uniprot.org However, many conotoxins are known to interact with multiple targets. mdpi.com The classification of ρ-TIA within the A-superfamily of conotoxins, a group that predominantly targets nicotinic acetylcholine (B1216132) receptors (nAChRs), is particularly intriguing. mdpi.com Its activity at a GPCR like the adrenoceptor is an exception, raising the possibility that it may retain an ancestral or evolved affinity for other receptors.

Future research should focus on systematic screening for novel ρ-TIA binding partners. Unbiased, high-throughput screening methods could be employed to identify previously uncharacterized interactions. For example, using purified ρ-TIA as bait in affinity-capture experiments with protein extracts from various tissues (e.g., brain, muscle, immune cells), coupled with mass spectrometry, could identify novel interacting proteins.

Furthermore, phenotypic screening assays, where libraries of cells are treated with ρ-TIA to observe diverse functional responses (e.g., changes in cell morphology, proliferation, or signaling), could reveal biological functions unrelated to adrenergic signaling. The discovery of novel targets would open up new avenues of research and could expand the utility of ρ-TIA as a pharmacological probe for studying different physiological systems.

Prospects for Rationally Designed this compound Analogs as Research Tools

The ultimate goal of elucidating the detailed structure and function of ρ-TIA is to enable the rational design of novel analogs that can serve as highly refined research tools. Initial structure-activity relationship (SAR) studies, including alanine-scanning mutagenesis and N-terminal truncations, have already provided a map of key residues critical for its activity. smartox-biotech.com

These foundational studies have demonstrated that:

The N-terminal region is crucial for potency, with a significant loss of activity upon removal of the fourth residue, Arginine (Arg4). smartox-biotech.com

Isoleucine at position 8 (Ile8) is critical for the noncompetitive mechanism of inhibition at the α1B-adrenoceptor. smartox-biotech.com

Modifications at Phenylalanine 18 (Phe18) can enhance the selectivity for the α1B subtype. smartox-biotech.com

The table below summarizes key findings from initial SAR studies on ρ-TIA.

ModificationKey Residue(s)Observed EffectReference
N-terminal Truncation Arg4Removal leads to a large decline in activity. smartox-biotech.com
Alanine (B10760859) Scanning Arg4Confirmed as essential for potency. smartox-biotech.com
Alanine Scanning Ile8I8A mutant becomes a competitive (rather than noncompetitive) inhibitor at α1B-AR. smartox-biotech.com
Alanine Scanning Phe18F18A and F18N mutants show increased selectivity for α1B-AR. smartox-biotech.com

Building on this knowledge, future rational design efforts could focus on creating analogs with specific, tailored properties. For example, by substituting Ile8, it may be possible to create a suite of analogs that are all purely competitive inhibitors across all three α1-adrenoceptor subtypes. Conversely, modifications guided by a future Cryo-EM structure could lead to analogs with even greater potency and selectivity for the α1B subtype's allosteric site. The incorporation of non-natural amino acids, a strategy successful with other conotoxins, could be used to enhance the stability and bioavailability of ρ-TIA analogs, making them more robust tools for in vivo studies. mdpi.comnih.gov Such precisely engineered molecules would be invaluable for dissecting the distinct physiological and pathological roles of each α1-adrenoceptor subtype.

Q & A

Q. What are the primary molecular targets of Rho-Conotoxin-TIA, and how can researchers validate these interactions experimentally?

this compound is a peptide toxin that selectively modulates ion channels, particularly those associated with Rho GTPase signaling pathways. To validate targets:

  • Use patch-clamp electrophysiology to assess ion channel activity modulation in neuronal or recombinant cell models .
  • Perform competitive binding assays with radiolabeled toxins to determine binding affinity and specificity.
  • Cross-reference results with knockdown/knockout models (e.g., siRNA or CRISPR-Cas9) to confirm functional relevance.

Q. What in vitro and in vivo models are suitable for studying this compound’s physiological effects?

  • In vitro : Primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells expressing Rho GTPase-coupled channels) for mechanistic studies .
  • In vivo : Rodent models for pain modulation or neuromuscular studies, with strict adherence to ethical guidelines for toxin administration .
  • Include controls for off-target effects using scrambled peptide analogs or toxin-specific inhibitors.

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

  • Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture EC50/IC50 values.
  • Validate purity and stability of synthesized/conotoxin batches via HPLC and mass spectrometry .
  • Document protocols in alignment with ARRIVE guidelines for transparent reporting .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically resolved?

  • Conduct a meta-analysis of existing studies, focusing on variables such as:
  • Experimental conditions (e.g., temperature, ion concentration) .
  • Species- or tissue-specific receptor isoforms .
    • Use Bayesian statistical models to quantify uncertainty and identify confounding factors .
    • Replicate key experiments in a multi-laboratory collaboration to control for methodological bias .

Q. What strategies optimize the structural stability of this compound in long-term functional assays?

  • Employ circular dichroism (CD) spectroscopy to monitor secondary structure integrity under varying pH/temperature .
  • Use PEGylation or lipid encapsulation to reduce proteolytic degradation in physiological buffers.
  • Validate stability via functional assays (e.g., repeated electrophysiological recordings over 24–72 hours) .

Q. How can researchers differentiate this compound’s direct effects on ion channels from downstream Rho GTPase signaling modulation?

  • Combine pharmacological inhibition (e.g., Rho kinase inhibitors like Y-27632) with toxin application .
  • Utilize fluorescence resonance energy transfer (FRET) biosensors to visualize real-time Rho GTPase activation .
  • Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-toxin exposure .

Methodological and Ethical Considerations

Q. What ethical frameworks apply to studies involving this compound in animal models?

  • Adhere to 3Rs principles (Replacement, Reduction, Refinement) for animal use .
  • Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval, including justification of sample sizes and humane endpoints .

Q. How should researchers document and share negative or inconclusive results related to this compound?

  • Publish in open-access repositories (e.g., BioRxiv) with detailed methods to prevent redundancy .
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for supplementary materials .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Apply nonlinear regression models (e.g., Hill equation) to calculate potency and efficacy parameters .
  • Use ANOVA with post-hoc corrections for multi-group comparisons.
  • Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can computational modeling enhance the study of this compound’s interaction dynamics?

  • Perform molecular dynamics simulations to predict binding interfaces with Rho GTPase-coupled channels .
  • Validate models using alanine scanning mutagenesis of the toxin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.